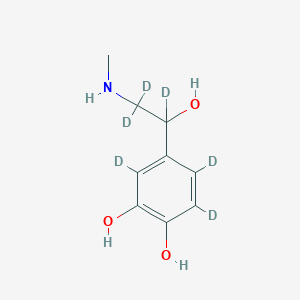

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Übersicht

Beschreibung

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, is a deuterated form of epinephrine, also known as adrenaline. This compound contains six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the epinephrine molecule. Epinephrine is a hormone and neurotransmitter that plays a crucial role in the body’s fight-or-flight response by increasing heart rate, muscle strength, blood pressure, and sugar metabolism. The racemic mixture refers to an equal mixture of the two enantiomers, or mirror-image forms, of epinephrine.

Wissenschaftliche Forschungsanwendungen

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6, has several scientific research applications:

Chemistry: Used as a tracer in studies involving the metabolic pathways of epinephrine and its derivatives.

Biology: Employed in research on the physiological effects of epinephrine and its role in stress responses.

Medicine: Investigated for its potential therapeutic applications in treating conditions such as asthma, cardiac arrest, and anaphylaxis.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The energetic and structural divergence that occurs when these racemic mixtures react with a chiral molecule can provide insight into Nature’s chiral propagation question, as it explains how a small change at the molecular level leads to vastly different products . Further studies would be necessary to confirm these data .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2H6]-Epinephrine involves the incorporation of deuterium atoms into the epinephrine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is carried out under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of [2H6]-Epinephrine follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to handle the high-pressure and high-temperature conditions required for the catalytic hydrogenation. The final product is then purified using techniques such as chromatography to ensure the desired level of deuterium incorporation and the removal of any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

[2H6]-Epinephrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adrenochrome and other oxidation products.

Reduction: Reduction reactions can convert [2H6]-Epinephrine to its corresponding dihydroxyphenyl derivatives.

Substitution: The hydroxyl groups in [2H6]-Epinephrine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxyphenyl derivatives.

Substitution: Various acylated or sulfonated derivatives of [2H6]-Epinephrine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Epinephrine: The non-deuterated form of [2H6]-Epinephrine, with similar physiological effects but different isotopic composition.

Norepinephrine: A closely related compound with similar adrenergic activity but differing in its chemical structure and physiological effects.

Isoproterenol: A synthetic catecholamine with similar adrenergic receptor activity but used primarily as a bronchodilator and cardiac stimulant.

Uniqueness

The uniqueness of [2H6]-Epinephrine lies in its deuterium incorporation, which provides distinct advantages in research applications. The presence of deuterium atoms can enhance the stability of the compound and allow for more precise tracing in metabolic studies. Additionally, the racemic mixture provides a balanced representation of both enantiomers, making it useful for studying the overall physiological effects of epinephrine.

Eigenschaften

IUPAC Name |

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTWMZQNUQWSLP-JQAOAMCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678682 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-77-6 | |

| Record name | 4-[1-Hydroxy-2-(methylamino)(~2~H_3_)ethyl](~2~H_3_)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Do EpiPens remain effective after their expiration date?

A1: The research by Cantrell et al. [] suggests that both EpiPen and EpiPen Jr autoinjectors retain a significant amount of epinephrine (at least 80%) for up to 50 months past their labeled expiration date. This indicates that while they may not contain the full labeled dose, expired EpiPens could still potentially provide a clinically relevant dose of epinephrine in emergency situations.

Q2: How was the concentration of epinephrine determined in the expired EpiPens?

A2: The researchers used a highly sensitive analytical technique called liquid chromatography and tandem mass spectrometry to precisely quantify the concentration of epinephrine remaining in the expired devices []. This method allowed for accurate measurement of the epinephrine levels, even in very small quantities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)

![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)

![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)

![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)

![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)